Ethyl 3-amino-3-(3-chlorophenyl)propanoate hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 3-amino-3-(3-chlorophenyl)propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO2.ClH/c1-2-15-11(14)7-10(13)8-4-3-5-9(12)6-8;/h3-6,10H,2,7,13H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUNJGODSZUQLJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C1=CC(=CC=C1)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 3-amino-3-(3-chlorophenyl)propanoate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of Ethyl 3-amino-3-(3-chlorophenyl)propanoate hydrochloride (CAS Number: 188815-45-4), a key building block in modern medicinal chemistry. The document details the compound's chemical identity, plausible synthetic routes, and in-depth analytical characterization. It is designed to equip researchers and drug development professionals with the necessary technical knowledge to effectively synthesize, characterize, and utilize this compound in their research endeavors. The guide emphasizes the causality behind experimental choices and provides self-validating protocols to ensure scientific integrity.

Chemical Identity and Physicochemical Properties

This compound is a chiral β-amino ester. The presence of a chlorine atom on the meta position of the phenyl ring and its formulation as a hydrochloride salt significantly influence its chemical properties and handling characteristics. The hydrochloride salt form generally enhances stability and improves solubility in aqueous media, which can be advantageous for certain applications.[1]

Table 1: Physicochemical Properties

| Property | Ethyl 3-amino-3-(3-chlorophenyl)propanoate (Free Base) | This compound |

| CAS Number | 498581-88-7 | 188815-45-4 |

| Molecular Formula | C₁₁H₁₄ClNO₂ | C₁₁H₁₅Cl₂NO₂ |

| Molecular Weight | 227.69 g/mol | 264.15 g/mol |

| Appearance | Solid | White to off-white solid |

| InChI Key | PQQICJYHWOLBIR-UHFFFAOYSA-N | GEFYSNMLNDGKHT-UHFFFAOYSA-N (for 4-chloro isomer) |

| SMILES | ClC1=CC=CC(C(CC(OCC)=O)N)=C1 | Cl.CCOC(=O)CC(N)C1=CC=CC(Cl)=C1 |

Note: Some properties for the hydrochloride salt are inferred from related isomers and general chemical principles due to limited specific data for CAS 188815-45-4.

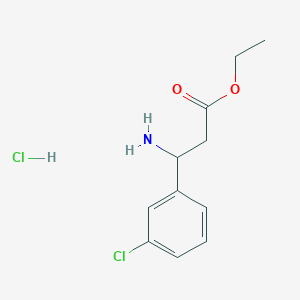

Caption: Chemical structure of Ethyl 3-amino-3-(3-chlorophenyl)propanoate.

Synthesis and Purification

The synthesis of this compound is a two-step process involving the formation of the free base followed by its conversion to the hydrochloride salt. A plausible and efficient method for the synthesis of the free base is via a Reformatsky-type reaction, which involves the addition of an organozinc reagent to an imine.

Synthesis of Ethyl 3-amino-3-(3-chlorophenyl)propanoate (Free Base)

This synthesis involves the reaction of 3-chlorobenzaldehyde with an amine source to form an imine, which then reacts with the Reformatsky reagent generated from ethyl bromoacetate and zinc.

Experimental Protocol:

-

Imine Formation: In a round-bottom flask, dissolve 3-chlorobenzaldehyde (1 eq.) and benzylamine (1 eq.) in anhydrous toluene. Add a catalytic amount of a dehydrating agent such as magnesium sulfate. Reflux the mixture for 2-4 hours, monitoring the reaction by TLC until the aldehyde is consumed.

-

Reformatsky Reagent Formation: In a separate flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add activated zinc dust (1.5 eq.). Add a solution of ethyl bromoacetate (1.2 eq.) in anhydrous THF dropwise to the zinc suspension. The reaction is initiated by gentle heating or sonication.

-

Addition to Imine: Cool the in-situ generated imine solution from step 1 to 0°C. Add the prepared Reformatsky reagent from step 2 dropwise to the imine solution. Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Caption: Workflow for the synthesis of the free base.

Formation of the Hydrochloride Salt

The purified free base is converted to its hydrochloride salt to enhance its stability and handling properties.

Experimental Protocol:

-

Dissolve the purified Ethyl 3-amino-3-(3-chlorophenyl)propanoate in a minimal amount of a suitable anhydrous solvent such as diethyl ether or ethyl acetate.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring until precipitation is complete.

-

Collect the precipitate by vacuum filtration, wash with a small amount of cold anhydrous solvent, and dry under vacuum to yield the hydrochloride salt.

Analytical Characterization

A combination of spectroscopic techniques is essential for the unambiguous structural confirmation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (multiplets in the range of 7.2-7.5 ppm), the methine proton adjacent to the amino and phenyl groups (a triplet or multiplet around 4.5-5.0 ppm), the methylene protons adjacent to the ester carbonyl (a multiplet around 2.8-3.2 ppm), and the ethyl ester protons (a quartet around 4.1-4.3 ppm and a triplet around 1.2-1.4 ppm). The presence of the hydrochloride salt may cause a downfield shift and broadening of the N-H proton signal.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon (around 170-175 ppm), the aromatic carbons (in the range of 125-145 ppm), the methine carbon (around 50-55 ppm), the methylene carbon (around 40-45 ppm), and the ethyl ester carbons (around 60-65 ppm and 14-15 ppm).

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry is a suitable technique for this compound. In the positive ion mode, the spectrum is expected to show the molecular ion peak [M+H]⁺ corresponding to the free base (m/z ≈ 228.08), as the hydrochloride salt will dissociate in the ESI source. Characteristic fragmentation patterns may include the loss of the ethoxy group (-45 Da) or the carboethoxy group (-73 Da).

Infrared (IR) Spectroscopy

The IR spectrum of the hydrochloride salt will exhibit characteristic absorption bands. Key expected peaks include:

-

A broad band in the range of 2500-3000 cm⁻¹ corresponding to the N-H stretching of the ammonium salt.

-

A strong C=O stretching vibration of the ester at approximately 1730-1750 cm⁻¹.

-

C-H stretching vibrations of the aromatic and aliphatic groups around 2850-3100 cm⁻¹.

-

C-O stretching of the ester around 1150-1250 cm⁻¹.

-

C-Cl stretching in the fingerprint region.

Caption: Analytical workflow for compound characterization.

Applications in Research and Drug Development

β-amino esters are valuable scaffolds in medicinal chemistry and drug discovery.[2][3] The structural motif of this compound makes it a precursor for the synthesis of a variety of biologically active molecules, including:

-

β-Lactams: As precursors to antibiotics and other therapeutic agents.

-

Peptidomimetics: The β-amino acid structure can be incorporated into peptide sequences to enhance their stability against enzymatic degradation.

-

Small Molecule Inhibitors: The compound can serve as a starting point for the development of inhibitors for various enzymes and receptors. The 3-chlorophenyl group can engage in specific interactions within protein binding pockets.

-

Poly(β-amino esters) (PBAEs): These polymers are being explored for drug delivery and gene therapy applications due to their biodegradability and pH-responsiveness.[4][5][6][7]

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

References

-

A One-Pot Synthesis of 3-Amino-3-Arylpropionic Acids. Scribd. [Link]

-

A Convenient Synthesis of Amino Acid Methyl Esters. National Institutes of Health (NIH). [Link]

- Process for preparing amino acid tert-butyl ester hydrochloric acid salts.

- Process for the synthesis of hydrochloride salt of N-fatty acylsubstituted amino acid ethyl esters.

-

Poly(β-Amino Esters): Synthesis, Formulations, and Their Biomedical Applications. PubMed. [Link]

-

A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. ResearchGate. [Link]

-

Coupling in the absence of a tertiary base: A method for the deprotonation of hydrochloride salts of peptide esters to free amin. Indian Academy of Sciences. [Link]

-

Poly (β-amino esters): Procedures for Synthesis and Gene Delivery. National Institutes of Health (NIH). [Link]

-

Enantioselective Synthesis of β-amino acids: A Review. Hilaris Publisher. [Link]

- Synthesis of 3-amino-3-aryl propanoates.

-

Poly β-Amino Esters (PBAEs): A Comprehensive Guide. ResolveMass Laboratories Inc.. [Link]

-

Synthesis and Characterization of Poly (β-amino Ester) and Applied PEGylated and Non-PEGylated Poly (β-amino ester)/Plasmid DNA Nanoparticles for Efficient Gene Delivery. Frontiers. [Link]

-

How to obtain and isolate free amino acids methyl esters from their hydrochloride salts? ResearchGate. [Link]

-

MSDS of Ethyl 3-amino-3-(4-chlorophenyl)propanoate Hydrochloride. Capot Chemical Co., Ltd.. [Link]

-

Chemical process synthesis of beta-amino acids and esters. PubMed. [Link]

Sources

- 1. capotchem.cn [capotchem.cn]

- 2. hilarispublisher.com [hilarispublisher.com]

- 3. Chemical process synthesis of beta-amino acids and esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Poly(β-Amino Esters): Synthesis, Formulations, and Their Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Poly (β-amino esters): Procedures for Synthesis and Gene Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. resolvemass.ca [resolvemass.ca]

- 7. Frontiers | Synthesis and Characterization of Poly (β-amino Ester) and Applied PEGylated and Non-PEGylated Poly (β-amino ester)/Plasmid DNA Nanoparticles for Efficient Gene Delivery [frontiersin.org]

physicochemical properties of Ethyl 3-amino-3-(3-chlorophenyl)propanoate hydrochloride

An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 3-amino-3-(3-chlorophenyl)propanoate hydrochloride

Authored by: A Senior Application Scientist

Introduction

This compound is a substituted β-amino acid ester. Compounds within this structural class are of significant interest to the pharmaceutical and chemical research communities. They often serve as crucial building blocks or scaffolds in the synthesis of more complex molecules, including bioactive compounds and novel therapeutic agents.[1] The presence of a chiral center, a lipophilic chlorophenyl group, and an ionizable amino group imparts a unique set of physicochemical characteristics that are critical for its application in drug discovery and development.

This guide provides a comprehensive technical overview of the core . It is designed for researchers, scientists, and drug development professionals, offering not just data, but the underlying scientific rationale and field-proven experimental protocols for its characterization. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data essential for regulatory submissions and advanced research applications.

Chemical Identity and Core Properties

A precise understanding of the molecule's identity is the foundation of all subsequent analysis. The key identifiers and predicted properties are summarized below.

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 188815-45-4 | [2] |

| Molecular Formula | C₁₁H₁₅Cl₂NO₂ | [3][4] |

| Molecular Weight | 264.15 g/mol | [2][3] |

| Free Base Formula | C₁₁H₁₄ClNO₂ | [5] |

| Free Base MW | 227.69 g/mol | [6][7] |

| InChI (Free Base) | 1S/C11H14ClNO2/c1-2-15-11(14)7-10(13)8-4-3-5-9(12)6-8/h3-6,10H,2,7,13H2,1H3 | |

| SMILES (Free Base) | CCOC(=O)CC(C1=CC(=CC=C1)Cl)N | [5] |

| Predicted XlogP (Free Base) | 1.6 | [5] |

| Physical Form | Solid |

Note: XlogP is a computed prediction of the logarithm of the octanol/water partition coefficient, a key indicator of a molecule's lipophilicity. A value of 1.6 suggests moderate lipophilicity for the free base form.[5]

Fundamental Physicochemical Characterization: Protocols & Rationale

The following sections detail the experimental procedures for determining the fundamental properties of the compound. The rationale behind each experiment is explained to provide context for its importance in a research and development setting.

Melting Point Determination

-

Causality and Rationale: The melting point is a critical physical constant used to assess the purity of a crystalline solid. A sharp melting range typically indicates high purity, whereas a broad and depressed range suggests the presence of impurities. This parameter is fundamental for identity confirmation and quality control.

-

Experimental Protocol (Capillary Method):

-

Sample Preparation: Finely powder a small amount of this compound using a mortar and pestle.

-

Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Instrumentation: Place the loaded capillary into a calibrated digital melting point apparatus.

-

Measurement: Heat the sample at a rapid rate (e.g., 10-15 °C/min) to determine an approximate melting range.

-

Refined Measurement: Repeat the measurement with a fresh sample, heating rapidly to within 20 °C of the approximate melting point, then reducing the heating rate to 1-2 °C/min for an accurate determination.

-

Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

-

Solubility Profiling

-

Causality and Rationale: Solubility is a cornerstone of drug development, directly influencing bioavailability, formulation strategies, and the design of analytical methods. Profiling solubility in various aqueous and organic media provides a comprehensive understanding of the compound's behavior in different chemical environments.

-

Experimental Protocol (Shake-Flask Method):

-

Solvent Selection: Prepare a panel of relevant solvents, including purified water, phosphate-buffered saline (PBS) at pH 7.4, 0.1 N HCl (simulated gastric fluid), and common organic solvents (e.g., Ethanol, Methanol, DMSO, Acetonitrile).

-

Sample Preparation: Add an excess amount of the compound to individual vials containing a fixed volume (e.g., 1 mL) of each solvent.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the excess, undissolved solid.

-

Quantification: Carefully remove an aliquot of the supernatant, dilute it with an appropriate analytical solvent (e.g., mobile phase from an HPLC method), and determine the concentration of the dissolved compound using a validated analytical technique such as HPLC-UV.

-

Calculation: Express the solubility in units of mg/mL or µg/mL.

-

Spectroscopic and Spectrometric Structural Confirmation

Spectroscopic techniques provide an unambiguous confirmation of the chemical structure, acting as a molecular fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Rationale: NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of a molecule. ¹H NMR confirms the number and environment of protons, while ¹³C NMR provides information about the carbon skeleton.

-

Expected ¹H NMR Spectral Data (in DMSO-d₆):

-

δ ~8.5-9.0 ppm (broad singlet, 3H): Protons of the hydrochloride-complexed amine (-NH₃⁺).

-

δ ~7.4-7.6 ppm (multiplet, 4H): Aromatic protons of the 3-chlorophenyl ring.

-

δ ~4.6-4.8 ppm (triplet or multiplet, 1H): Methine proton (-CH) adjacent to the amine and phenyl ring.

-

δ ~4.1 ppm (quartet, 2H): Methylene protons (-O-CH₂-) of the ethyl ester group.[8]

-

δ ~3.0-3.2 ppm (doublet of doublets, 2H): Methylene protons (-CH₂-) adjacent to the ester carbonyl and the chiral center.

-

δ ~1.2 ppm (triplet, 3H): Methyl protons (-CH₃) of the ethyl ester group.[8]

-

-

Expected ¹³C NMR Spectral Data (in DMSO-d₆):

-

δ ~170-172 ppm: Ester carbonyl carbon (C=O).

-

δ ~130-140 ppm: Aromatic carbons of the chlorophenyl ring, including the carbon bearing the chlorine atom.

-

δ ~125-130 ppm: Other aromatic carbons.

-

δ ~61 ppm: Methylene carbon (-O-CH₂) of the ethyl ester.

-

δ ~52 ppm: Methine carbon (-CH-NH₃⁺).

-

δ ~40 ppm: Methylene carbon (-CH₂-C=O).

-

δ ~14 ppm: Methyl carbon (-CH₃) of the ethyl ester.

-

Mass Spectrometry (MS)

-

Rationale: Mass spectrometry provides the exact molecular weight of the compound (as the free base) and offers structural information through analysis of its fragmentation patterns. This is essential for confirming identity, especially in complex mixtures.

-

Predicted Mass-to-Charge Ratios (m/z) for the Free Base (C₁₁H₁₄ClNO₂):

| Adduct | Predicted m/z |

| [M+H]⁺ | 228.0786 |

| [M+Na]⁺ | 250.0605 |

| [M-H]⁻ | 226.0640 |

| (Data predicted using CCSbase)[5] |

-

Logical Fragmentation Pathway: Under electrospray ionization (ESI+), the primary fragmentation would likely involve the loss of the ethoxy group from the ester or cleavage adjacent to the amine.

Caption: Predicted ESI-MS fragmentation of the parent ion.

Infrared (IR) Spectroscopy

-

Rationale: IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule.

-

Expected Characteristic Absorption Bands:

-

~3000-2800 cm⁻¹ (broad): N-H stretching from the protonated amine (NH₃⁺).

-

~1735 cm⁻¹ (strong): C=O stretching of the ester functional group.

-

~1600, 1475 cm⁻¹: C=C stretching within the aromatic ring.

-

~1200 cm⁻¹: C-O stretching of the ester.

-

~780 cm⁻¹: C-Cl stretching.

-

Chromatographic Purity and Stability Analysis

-

Rationale: High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of pharmaceutical compounds and monitoring their stability over time. A robust, validated HPLC method is a non-negotiable requirement for any compound intended for further research or development.

-

Reverse-Phase HPLC (RP-HPLC) Method Development:

-

Justification: Given the compound's moderate lipophilicity (predicted XlogP of 1.6 for the free base), RP-HPLC is the ideal separation mode.[5] A C18 column will provide sufficient hydrophobic retention, while an acidic mobile phase will ensure the amine is protonated and gives a good peak shape. UV detection is suitable due to the presence of the chromophoric chlorophenyl ring.

-

-

Detailed Experimental Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

-

Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).

-

Gradient Elution:

-

0-15 min: 20% B to 80% B

-

15-17 min: 80% B to 95% B

-

17-19 min: Hold at 95% B

-

19-20 min: 95% B to 20% B

-

20-25 min: Re-equilibration at 20% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.[9]

-

Detection Wavelength: 225 nm.[9]

-

Injection Volume: 10 µL.

-

Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Water:Acetonitrile to a final concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.[9]

-

-

HPLC Analysis Workflow Diagram:

Caption: Standard workflow for HPLC purity analysis.

Handling, Storage, and Safety

Proper handling and storage are essential to maintain the integrity of the compound and ensure user safety.

-

Safety Profile:

-

GHS Pictogram: GHS07 (Exclamation Mark).

-

Signal Word: Warning.

-

Hazard Statements: H319 (Causes serious eye irritation). Related isomers have shown additional hazards such as H302 (Harmful if swallowed), H315 (Causes skin irritation), and H335 (May cause respiratory irritation). Standard laboratory precautions should be taken.

-

-

Storage Recommendations:

-

Store in a tightly closed container in a dry, cool, and well-ventilated area.[10]

-

For long-term stability, storage under an inert atmosphere at 2-8 °C is recommended.

-

Conclusion

This technical guide has detailed the essential , providing both established data and robust, scientifically-grounded protocols for its characterization. The information on its chemical identity, physical constants, spectroscopic profile, and chromatographic behavior serves as a critical resource for scientists. By applying the methodologies outlined here, researchers can ensure the quality and integrity of their material, enabling confident progression into further stages of chemical synthesis, drug discovery, and materials science.

References

-

Ethyl 3-(2-amino-3-chlorophenyl)propanoate | C11H14ClNO2 | CID 67901959 . PubChem. [Link]

-

Analytical Methods . Japan International Cooperation Agency. [Link]

-

Ethyl 3-(3-chlorophenyl)propanoate | C11H13ClO2 | CID 15209343 . PubChem. [Link]

-

Supplementary Information - The Royal Society of Chemistry . Royal Society of Chemistry. [Link]

-

Ethyl 3-amino-3-(3-chlorophenyl)propanoate (C11H14ClNO2) . PubChemLite. [Link]

-

Interpretation of HNMR of ethyl propanoate . Filo. [Link]

-

Applications - HPLC-MART . HPLC-MART. [Link]

-

MSDS of Ethyl 3-amino-3-(4-chlorophenyl)propanoate Hydrochloride . Capot Chemical. [Link]

-

Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl) . Pharmacia. [Link]

- Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.

-

Planar chromatography – an essential component of modern analysis . CAMAG. [Link]

-

HPLC methods for recently approved pharmaceuticals . National Academic Digital Library of Ethiopia. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Ethyl 3-amino-3-(3-chlorophenyl)propanoate properties | Sigma-Aldrich [sigmaaldrich.com]

- 3. capotchem.cn [capotchem.cn]

- 4. echemi.com [echemi.com]

- 5. PubChemLite - Ethyl 3-amino-3-(3-chlorophenyl)propanoate (C11H14ClNO2) [pubchemlite.lcsb.uni.lu]

- 6. Ethyl 3-(2-amino-3-chlorophenyl)propanoate | C11H14ClNO2 | CID 67901959 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3D-YUA58188 - ethyl-3-amino-3-3-chlorophenylpropanoate [cymitquimica.com]

- 8. Interpretaion of HNMR of ethyl propanoate (Figure A) Figure A: { } ^ { 1.. [askfilo.com]

- 9. public.pensoft.net [public.pensoft.net]

- 10. echemi.com [echemi.com]

Ethyl 3-amino-3-(3-chlorophenyl)propanoate hydrochloride structure

An In-Depth Technical Guide to Ethyl 3-amino-3-(3-chlorophenyl)propanoate Hydrochloride

Introduction

This compound is a specialized organic compound primarily utilized as a sophisticated building block in the landscape of pharmaceutical research and development.[1] Its structure, featuring a β-amino ester scaffold appended with a metabolically significant 3-chlorophenyl group, makes it a valuable precursor for the synthesis of complex molecular architectures and active pharmaceutical ingredients (APIs).[1][2] As a bulk drug intermediate, its purity, characterization, and handling are of paramount importance to ensure the integrity and success of subsequent synthetic steps.

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and process development scientists. It moves beyond a simple recitation of properties to provide a deeper understanding of the compound's structure, a plausible and detailed synthetic pathway, robust analytical methodologies for quality control, and critical safety protocols. The insights herein are framed from the perspective of applied science, emphasizing the rationale behind procedural choices and empowering the end-user to confidently utilize this synthon in their research endeavors.

Physicochemical and Structural Properties

A precise understanding of the compound's fundamental properties is the bedrock of its effective application. This compound is a chiral molecule, typically supplied as a racemic mixture unless otherwise specified. The hydrochloride salt form enhances its stability and aqueous solubility compared to the free base.

Chemical Structure

The molecular structure consists of a propanoate ethyl ester backbone with an amino group and a 3-chlorophenyl ring attached to the beta-carbon (C3). The hydrochloride salt is formed by the protonation of the primary amine.

Caption: Structure of this compound.

Core Properties

The key identifiers and physical properties are summarized below for quick reference.

| Property | Value | Source(s) |

| IUPAC Name | ethyl 3-amino-3-(3-chlorophenyl)propanoate;hydrochloride | N/A |

| Synonyms | 3-Amino-3-(3-chlorophenyl)propanoic acid ethyl ester hydrochloride | N/A |

| CAS Number | 498581-88-7 (Free Base) | |

| Molecular Formula | C₁₁H₁₅Cl₂NO₂ | [2][3] |

| Molecular Weight | 264.15 g/mol | [2][3] |

| Appearance | Solid | |

| Purity | ≥97% (Typical) | |

| SMILES String | CCOC(=O)CC(C1=CC(Cl)=CC=C1)N.Cl | |

| InChI Key | PQQICJYHWOLBIR-UHFFFAOYSA-N (Free Base) |

Synthesis and Manufacturing Insights

While multiple synthetic routes exist for β-amino esters, a robust and scalable approach involves a two-step sequence: a Knoevenagel condensation followed by an aza-Michael addition. This method offers good control over the introduction of the required functional groups.

Synthetic Workflow

The synthesis begins with commercially available 3-chlorobenzaldehyde and proceeds through an α,β-unsaturated ester intermediate. The final step involves the formation of the hydrochloride salt, which aids in purification and handling.

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol

The following protocol is a representative procedure. Researchers must adapt it based on available laboratory equipment and safety infrastructure.

Step 1: Knoevenagel Condensation to form Ethyl 3-(3-chlorophenyl)propenoate

-

To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add 3-chlorobenzaldehyde (1.0 eq), ethyl hydrogen malonate (1.1 eq), piperidine (0.1 eq), and toluene (approx. 2 mL per mmol of aldehyde).

-

Heat the mixture to reflux. Water will be collected in the Dean-Stark trap.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed. Causality: The piperidine acts as a base to deprotonate the malonate, initiating the condensation. The Dean-Stark trap removes water, driving the equilibrium towards the product.

-

Cool the reaction mixture, wash with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude α,β-unsaturated ester. Purify by column chromatography or distillation if necessary.

Step 2: Aza-Michael Addition and Hydrochloride Salt Formation

-

Dissolve the ethyl 3-(3-chlorophenyl)propenoate (1.0 eq) from Step 1 in methanol.

-

Cool the solution to 0 °C in an ice bath.

-

Bubble anhydrous ammonia gas through the solution or add a solution of ammonia in methanol (e.g., 7N) dropwise.

-

Allow the reaction to stir at room temperature, monitoring by TLC for the disappearance of the starting material. Causality: Ammonia acts as a nucleophile, attacking the β-carbon of the electron-deficient alkene in a conjugate addition.

-

Once complete, concentrate the reaction mixture under reduced pressure.

-

Redissolve the crude free-base amine in anhydrous diethyl ether.

-

Add a solution of HCl in diethyl ether (e.g., 2M) dropwise with stirring. A precipitate will form.

-

Collect the solid precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product. Trustworthiness: The precipitation of the hydrochloride salt from a non-polar solvent is a highly effective purification method, as ionic salts are typically insoluble in ether, leaving non-polar impurities behind.

Analytical Characterization and Quality Control

It is critical for researchers to independently verify the identity and purity of this material, as some suppliers may not provide comprehensive analytical data. A self-validating analytical workflow should include NMR, MS, and HPLC.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure confirmation. The following table outlines the predicted ¹H NMR signals for the compound dissolved in a suitable solvent like DMSO-d₆.

| Protons | Multiplicity | Approx. δ (ppm) | Integration | Assignment |

| -CH₃ (ethyl) | Triplet | 1.1 - 1.2 | 3H | Ethyl ester methyl group |

| -CH₂- (ester) | Quartet | 4.0 - 4.1 | 2H | Ethyl ester methylene group |

| -CH₂- (backbone) | Doublet of Doublets | 2.9 - 3.1 | 2H | Methylene adjacent to ester |

| -CH- (chiral) | Triplet/Multiplet | 4.5 - 4.6 | 1H | Methine at chiral center |

| Aromatic | Multiplet | 7.3 - 7.6 | 4H | Protons on 3-chlorophenyl ring |

| -NH₃⁺ | Broad Singlet | 8.5 - 9.0 | 3H | Ammonium protons |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the free base.

-

Technique: Electrospray Ionization (ESI) in positive mode.

-

Expected [M+H]⁺: m/z ≈ 228.07.

-

Key Insight: Look for the characteristic M+2 isotope peak for chlorine. The ratio of the M peak (containing ³⁵Cl) to the M+2 peak (containing ³⁷Cl) should be approximately 3:1, providing strong evidence for the presence of a single chlorine atom.

High-Performance Liquid Chromatography (HPLC) for Purity

An HPLC method is essential for determining the purity of the compound.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% Trifluoroacetic Acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Validation: The protocol is self-validating by observing a single major peak corresponding to the product, with any impurities appearing as separate, smaller peaks. Purity is calculated based on the relative peak areas.

Applications in Drug Development

This compound is not typically an API itself but rather a key intermediate.[1] Its value lies in the strategic placement of its functional groups:

-

Primary Amine: Serves as a versatile handle for further chemical modifications, such as amide bond formation, alkylation, or sulfonylation, allowing for the construction of diverse compound libraries.

-

Ethyl Ester: Can be hydrolyzed to the corresponding carboxylic acid, providing another point for chemical derivatization (e.g., amide coupling), or it can be reduced to a primary alcohol.

-

3-Chlorophenyl Group: This moiety is frequently incorporated into drug candidates to enhance metabolic stability by blocking a potential site of aromatic oxidation. It can also improve binding affinity to target proteins through halogen bonding or hydrophobic interactions.

Researchers leverage this building block to synthesize novel compounds for screening against a wide array of biological targets, from enzymes to G-protein coupled receptors.

Safety, Handling, and Storage

Proper handling is essential due to the compound's potential hazards. The toxicological properties have not been thoroughly investigated, warranting a cautious approach.[3]

Hazard Identification

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement(s) |

| Acute Toxicity, Oral | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed |

| Skin Irritation | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation |

| Eye Irritation | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation |

| STOT Single Exposure | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation |

| (Source:) |

Recommended Procedures

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves, and safety glasses or goggles.

-

Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust.[3] Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). Keep in a cool, dry place, with recommended storage at 2-8 °C.

-

Disposal: Dispose of waste material through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[3]

References

- MSDS of Ethyl 3-amino-3-(4-chlorophenyl)propanoate Hydrochloride. (n.d.). [Source providing general safety and handling information applicable to isomers].

- ethyl 3-amino-3-(2-chlorophenyl)propanoate hydrochloride - Echemi. (n.d.). [Supplier information identifying the compound as a bulk drug intermediate].

-

Ethyl 3-(2-amino-3-chlorophenyl)propanoate | C11H14ClNO2 | CID 67901959 - PubChem. (n.d.). [Chemical database entry for a related isomer]. Retrieved January 17, 2026, from [Link]

-

Ethyl 2-amino-3-(3-chlorophenyl)propanoate hydrochloride (C11H14ClNO2) - PubChemLite. (n.d.). [Chemical database entry]. Retrieved January 17, 2026, from [Link]

Sources

A Technical Guide to the Safe Handling and Application of Ethyl 3-amino-3-(3-chlorophenyl)propanoate hydrochloride

Authored for: Senior Research and Development Personnel

This guide provides a comprehensive technical overview of the safety, handling, and physicochemical properties of Ethyl 3-amino-3-(3-chlorophenyl)propanoate hydrochloride. Designed for professionals in chemical synthesis and drug development, this document moves beyond a standard Safety Data Sheet (SDS) to offer deeper causal insights and actionable protocols, ensuring both personnel safety and experimental integrity.

Compound Identification and Structural Profile

This compound is a substituted amino acid ester. Its structure is foundational for its reactivity and potential applications as a building block in medicinal chemistry.[1] The hydrochloride salt form is often utilized to improve the stability and solubility of the parent amine.

Table 1: Chemical Identity

| Identifier | Data |

|---|---|

| Systematic Name | This compound |

| CAS Number | 498581-88-7 (for parent base) |

| Molecular Formula | C₁₁H₁₅Cl₂NO₂[2] |

| Molecular Weight | 264.15 g/mol [2] |

| Synonyms | Not widely available |

Figure 1: Chemical structure of this compound.

Hazard Identification and Toxicological Assessment

While comprehensive toxicological data for this specific compound is not thoroughly investigated, information from its parent base and structural analogs allows for a robust hazard assessment.[3] The primary concern identified is serious eye irritation.

Table 2: GHS Hazard Classification

| Pictogram | Signal Word | Hazard Class | Hazard Statement |

|---|

|

| Warning | Eye Irritation, Category 2 | H319: Causes serious eye irritation |Note: This classification is based on the parent compound, Ethyl 3-amino-3-(3-chlorophenyl)propanoate. The hydrochloride salt should be handled with, at minimum, the same level of precaution.

Primary Exposure Risks

-

Eye Contact: The most significant and documented risk is serious eye irritation upon direct contact with the solid material.

-

Inhalation: As a solid, inhalation of dust particles may cause respiratory irritation.[3] This is a common hazard for finely powdered amine hydrochloride salts.

-

Skin Contact: May cause skin irritation upon prolonged contact.

-

Ingestion: Harmful if swallowed.[4]

Toxicological Profile

Specific target organ toxicity (single and repeated exposure) and carcinogenicity data are not currently available for this compound.[3] Therefore, it must be handled with the assumption that it is potentially hazardous, and exposure should be minimized.

Figure 2: A logical workflow for assessing chemical hazards upon receipt.

Risk Mitigation and Safe Handling Protocols

A multi-layered approach involving engineering controls, personal protective equipment (PPE), and standardized handling procedures is essential for mitigating the risks associated with this compound.

Engineering Controls

The primary engineering control is to handle this compound within a certified chemical fume hood. This is crucial for two reasons:

-

Containment: It prevents the release of fine dust or aerosols into the laboratory environment, directly mitigating the inhalation risk.

-

Ventilation: It ensures any potential vapors are safely exhausted.

Safe handling should always occur in a well-ventilated area.[2]

Personal Protective Equipment (PPE)

The selection of PPE must be based on a thorough risk assessment and conform to established standards such as EU Directive 89/686/EEC or OSHA 29 CFR 1910.133.[3][5]

Table 3: Recommended Personal Protective Equipment

| Protection | Specification | Rationale and Standard |

|---|---|---|

| Eye/Face | Safety glasses with side-shields or goggles. | Conforming to EN166 (EU) or ANSI Z87.1 (US) to prevent eye contact with dust particles.[5] |

| Hand | Nitrile gloves (inspected before use). | Provides a barrier against skin contact. Use proper glove removal technique to avoid contamination.[3] |

| Body | Laboratory coat. | Protects skin and personal clothing from accidental spills. |

| Respiratory | Not required under normal fume hood use. | If handling large quantities or if dust is generated outside a fume hood, a P95 (US) or P1 (EU) particle respirator is recommended.[3] |

Standard Operating Protocol for Weighing and Handling

-

Preparation: Ensure the chemical fume hood is operational. Cover the work surface with absorbent paper. Assemble all necessary glassware and utensils.

-

Don PPE: Wear all PPE as specified in Table 3.

-

Weighing: Tare a suitable container on a balance inside the fume hood. Carefully transfer the required amount of this compound, avoiding the creation of dust. Use a spatula and gentle motions.

-

Transfer: Securely close the stock container immediately after dispensing.[2] If transferring the weighed solid to a reaction vessel, do so carefully within the fume hood.

-

Solubilization: If dissolving the compound, add the solvent slowly to the solid to prevent splashing.

-

Cleanup: Wipe down the spatula and any contaminated surfaces with a damp cloth. Dispose of all contaminated materials (gloves, absorbent paper) in a designated, sealed waste container.[3]

-

Decontamination: Wash hands thoroughly with soap and water after handling is complete, even after removing gloves.[4]

Emergency and First Aid Procedures

Immediate and appropriate first aid is critical in the event of an exposure. The following procedures are based on established best practices for chemical irritants.[3][5]

Table 4: First Aid Measures

| Exposure Route | Procedure |

|---|---|

| Eye Contact | Immediately rinse cautiously with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[3] |

| Skin Contact | Take off contaminated clothing. Wash the affected area immediately with soap and plenty of water. If skin irritation occurs, seek medical advice.[5] |

| Inhalation | Move the person into fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[3] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[4][6] |

Always show the Safety Data Sheet to the attending medical professional.[3]

Figure 3: A decision-making framework for first aid response.

Storage, Stability, and Disposal

Proper storage is essential for maintaining the chemical's integrity, while correct disposal is vital for environmental and personnel safety.

Storage and Stability

-

Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][5]

-

Incompatibilities: Keep away from strong oxidizing agents.[7]

-

Stability: The compound is stable under recommended storage conditions.[5] The hydrochloride salt form generally offers enhanced stability against degradation compared to the free base.

Waste Disposal

-

Product: Unused or surplus material should be treated as chemical waste. Offer surplus and non-recyclable solutions to a licensed disposal company.[3] Do not dispose of it in drains or the environment.

-

Contaminated Packaging: Dispose of contaminated packaging in the same manner as the unused product.[3] All disposal practices must comply with local, state, and federal regulations.

Physical and Chemical Properties

Quantitative data for the hydrochloride salt is limited. The following table includes computed data for the parent base, Ethyl 3-(3-chlorophenyl)propanoate, which provides a useful approximation.

Table 5: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 212.67 g/mol | PubChem (Computed)[8] |

| Form | Solid | Sigma-Aldrich |

| XLogP3 | 3.4 | PubChem (Computed)[8] |

| Hydrogen Bond Donor Count | 0 | PubChem (Computed)[8] |

| Hydrogen Bond Acceptor Count | 2 | PubChem (Computed)[8] |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Insoluble in water[9] | Thermo Fisher Scientific[9] |

References

- MSDS of Ethyl 3-amino-3-(4-chlorophenyl)propanoate Hydrochloride.Capot Chemical Co., Ltd. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHTM9JHbrcaqdrmX-K7xtW6vaOAW2lhqnQAACeM7vF8jl6YV5NBvEWEUGxd7RgJBjEkFUFaZSUBJm1WcwtWe3FbOqjkcsqSKoGh0wFCK_i6nhvLtaFGTmxurtgteNAoQnLXPxs-D2mvPWADfiWvYgPCw==]

- Ethyl 3-amino-3-(3-chlorophenyl)propanoate AldrichCPR.Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/498581]

- ethyl 3-amino-3-(2-chlorophenyl)propanoate hydrochloride.Echemi. [URL: https://www.echemi.

- SAFETY DATA SHEET - 3-N-BOC-Amino-3-(4-chlorophenyl)propionic acid.Fisher Scientific. [URL: https://www.fishersci.com/store/msds?partNumber=AAH6633704&productDescription=3-N-BOC-AMINO-3-%284-CHLOROPHENYL%29-PROPIONIC-ACID%2C-95%2B%25&vendorId=VN00032119&countryCode=US&language=en]

- Safety Data Sheet - (R)-3-Amino-3-(4-chlorophenyl)propanoic acid.CymitQuimica. [URL: https://www.cymitquimica.com/sds/EN/634568_EN.pdf]

- SAFETY DATA SHEET - 3-Dimethylaminopropiophenone hydrochloride.Fisher Scientific. [URL: https://www.fishersci.com/store/msds?partNumber=AC115890250&productDescription=3-DIMETHYLAMINOPROPIOPHENONE+HCL&vendorId=VN00032119&countryCode=US&language=en]

- Ethyl 3-(2-amino-3-chlorophenyl)propanoate.PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/67901959]

- SAFETY DATA SHEET - Ethyl 3-phenylpropionate.Thermo Fisher Scientific. [URL: https://www.thermofisher.

- Ethyl 3-(3-chlorophenyl)propanoate.PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/15209343]

- 3-Amino-3-imino-propanoic acid ethyl ester hydrochloride.Chem-Impex. [URL: https://www.chemimpex.com/products/3-amino-3-imino-propanoic-acid-ethyl-ester-hydrochloride]

- Short synthesis of ethyl 3-(3-aminophenyl)propanoate.PubMed, National Center for Biotechnology Information. [URL: https://pubmed.ncbi.nlm.nih.gov/22020967/]

- ETHYL 3-AMINO-3-(4-CHLOROPHENYL)PROPANOATE HYDROCHLORIDE.ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB82405364.htm]

- Chemical Safety Data Sheet MSDS / SDS - 3-AMINO-3-(4-CHLORO-PHENYL)-PROPAN-1-OL.ChemicalBook. [URL: https://www.chemicalbook.com/ProductMSDSDetailCB9309199_EN.htm]

- Ethyl 3-(4-chlorophenyl)propanoate.PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/10921830]

- Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.Google Patents. [URL: https://patents.google.

- 3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells.RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlehtml/2020/ra/c9ra10594a]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. echemi.com [echemi.com]

- 3. capotchem.cn [capotchem.cn]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. fishersci.com [fishersci.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. Ethyl 3-(3-chlorophenyl)propanoate | C11H13ClO2 | CID 15209343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Solubility of Ethyl 3-amino-3-(3-chlorophenyl)propanoate hydrochloride

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of Ethyl 3-amino-3-(3-chlorophenyl)propanoate hydrochloride. Recognizing the limited availability of public experimental data for this specific compound, this document serves as a practical whitepaper, equipping researchers with the foundational knowledge, predictive insights, and detailed experimental protocols required to generate high-quality solubility data. The guide emphasizes the principles of thermodynamic solubility, details the industry-standard shake-flask method, and provides a robust starting point for developing a suitable HPLC-UV quantification method.

Introduction and Physicochemical Context

This compound is a substituted β-amino ester. Its chemical structure, featuring a chlorophenyl ring, an amino group, and an ethyl ester moiety, dictates its physicochemical properties and, consequently, its solubility behavior in various media. As a hydrochloride salt, the compound's amino group is protonated, which is expected to enhance its aqueous solubility, particularly in acidic to neutral pH conditions, compared to its free base form.

The molecule's overall solubility is a balance between the hydrophilic character of the ammonium chloride salt and the lipophilic nature of the chlorophenyl ring and the ethyl group. A thorough understanding of its solubility is critical for applications in drug discovery and development, where it can influence bioavailability, formulation, and the design of in vitro assays.[1][2]

Predicted Physicochemical Properties

In the absence of extensive experimental data, we can predict key properties that govern solubility based on the compound's structure.

-

pKa (Acid Dissociation Constant): The primary basic center is the amino group. Substituted anilines typically have pKa values in the low single digits.[3][4][5][6][7] The pKa of the amino group is crucial as it determines the pH range over which the compound is ionized. Below its pKa, the compound will be predominantly in its more soluble, protonated (cationic) form.

-

logP (Octanol-Water Partition Coefficient): LogP is a measure of lipophilicity. The presence of the chlorophenyl group and the ethyl ester will contribute to a positive logP value, indicating a preference for lipophilic environments. Computational tools can provide an estimated logP, which is useful for predicting solubility in organic solvents and potential for membrane permeability.[8][9][10][11][12] As a general rule in drug discovery, a logP value below 5 is often targeted for oral bioavailability.[9]

Principles of Thermodynamic Solubility Determination

This guide focuses on determining thermodynamic solubility , which is the saturation concentration of a compound in a specific solvent at equilibrium.[1][13] This is a critical parameter for pre-formulation and development, as it represents the true solubility limit of the crystalline solid. It is distinct from kinetic solubility, which is often measured in high-throughput screens and can overestimate the true solubility due to the formation of supersaturated solutions.[2][14][15]

The Shake-Flask Method is the gold standard for determining thermodynamic solubility.[13][14][16][17] The method involves adding an excess of the solid compound to the solvent of interest and agitating the mixture for a sufficient period to allow the system to reach equilibrium. After equilibration, the undissolved solid is removed, and the concentration of the dissolved compound in the supernatant is measured.

Experimental Workflow for Solubility Determination

The following diagram and protocol outline a robust workflow for determining the thermodynamic solubility of this compound.

Caption: Experimental workflow for thermodynamic solubility determination.

Detailed Protocol: Shake-Flask Method

This protocol is based on established guidelines for determining the aqueous solubility of chemical compounds.[16][18][19]

Materials:

-

This compound (solid powder)

-

Selected solvents (e.g., Phosphate Buffered Saline pH 7.4, 0.1 M HCl, Water, Ethanol)

-

Analytical balance

-

Glass vials with screw caps (e.g., 2 mL HPLC vials)

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF, low-binding)

-

Volumetric flasks and pipettes for dilutions

-

HPLC system with UV detector

Procedure:

-

Preparation:

-

Add an excess amount of the solid compound to a series of vials. A good starting point is 2-5 mg per 1 mL of solvent. It is critical to have undissolved solid remaining at the end of the experiment to ensure saturation.[14]

-

Accurately add 1.0 mL of the desired solvent to each vial. Prepare at least three replicates for each solvent system.

-

Include a blank solvent control.

-

-

Equilibration:

-

Tightly cap the vials and place them on a rotator or orbital shaker.

-

Agitate the samples at a constant temperature (e.g., 25 °C).

-

Equilibration time is critical. A minimum of 24 hours is recommended, with 48 hours being preferable to ensure equilibrium is reached. Samples can be taken at multiple time points (e.g., 24h and 48h) to confirm that the concentration is no longer increasing.[15][19]

-

-

Sample Processing:

-

After equilibration, visually inspect each vial to confirm that excess solid is still present.

-

To separate the undissolved solid, centrifuge the vials at high speed (e.g., 10,000 x g for 10 minutes).[19]

-

Carefully remove a known volume of the clear supernatant.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step removes any remaining fine particulates. Causality Note: Filtration is essential to prevent solid particles from entering the analytical instrument and artificially inflating the measured concentration.

-

-

Analysis:

-

Dilute the filtered supernatant with the mobile phase to a concentration that falls within the linear range of the analytical method (see Section 4).

-

Analyze the diluted samples by HPLC-UV to determine the concentration of the dissolved compound.

-

Analytical Method for Quantification: HPLC-UV

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the preferred technique for quantifying the compound due to its selectivity and compatibility with molecules containing a chromophore (the chlorophenyl ring).[1][20][21]

Proposed Starting HPLC-UV Method

This method serves as a robust starting point for analysis. Method optimization may be required.

| Parameter | Recommended Condition | Rationale |

| Column | C18, 2.1 x 50 mm, 1.8 µm | A C18 column is a standard choice for retaining moderately non-polar compounds and provides good initial selectivity.[22][23] |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides a proton source to ensure the amino group is consistently protonated, leading to better peak shape. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |

| Gradient | 10% to 95% B over 5 minutes | A gradient elution is recommended for initial method development to ensure the compound elutes with a good peak shape and to clean the column of any potential impurities.[23] |

| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |

| Column Temp. | 40 °C | Elevated temperature can improve peak shape and reduce viscosity. |

| Injection Vol. | 2 µL | Small volume to prevent peak distortion. |

| UV Detection | 220 nm or 254 nm | The chlorophenyl group should have strong absorbance at these wavelengths. A photodiode array (PDA) detector is recommended to determine the optimal wavelength. |

Calibration: Prepare a stock solution of the compound in a suitable solvent (e.g., 50:50 Acetonitrile:Water) at a known concentration. Perform a serial dilution to create at least five calibration standards spanning the expected concentration range of the diluted solubility samples. A calibration curve with an R² value > 0.995 is required for accurate quantification.

Data Presentation and Interpretation

The results of the solubility study should be summarized in a clear and concise table.

| Solvent System | Replicate 1 (mg/mL) | Replicate 2 (mg/mL) | Replicate 3 (mg/mL) | Mean Solubility (mg/mL) | Std. Dev. |

| Purified Water | Result | Result | Result | Result | Result |

| 0.1 M HCl (pH ~1) | Result | Result | Result | Result | Result |

| PBS (pH 7.4) | Result | Result | Result | Result | Result |

| Ethanol | Result | Result | Result | Result | Result |

Interpretation:

-

pH-Dependent Solubility: As a hydrochloride salt of a primary amine, the solubility is expected to be higher at acidic pH (e.g., in 0.1 M HCl) compared to neutral pH (e.g., in PBS). This is because the compound will exist predominantly in its more soluble ionized form at pH values below its pKa.

-

Organic Solvents: The compound is likely to exhibit higher solubility in polar organic solvents like ethanol compared to aqueous buffers, due to the non-polar characteristics of the chlorophenyl ring and ethyl group.

Conclusion

While direct experimental solubility data for this compound is not readily found in public literature, this guide provides the necessary scientific framework and detailed protocols for its determination. By employing the gold-standard shake-flask method for thermodynamic solubility and a robust HPLC-UV method for quantification, researchers can generate reliable and accurate data. This information is indispensable for advancing research and development activities, enabling informed decisions in formulation, drug delivery, and overall project progression.

References

- ACD/Labs. (n.d.). Calculate Partition Coefficients | LogP Prediction Software.

- ACD/Labs. (n.d.). LogP—Making Sense of the Value.

- Anselmo, H. A., et al. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.

- Arp, L. A., & Ruberto, J. A. (2013). Reverse-phase HPLC analysis and purification of small molecules. Methods in Enzymology.

- Ahmed, A. (2025, June 13). Mastering Small Molecule Reversed-Phase Method Development [Webinar]. Labroots.

- Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.

- Liptak, M. D., & Shields, G. C. (2001). pKa prediction from an ab initio bond length: Part 3—benzoic acids and anilines.

- MilliporeSigma. (n.d.). Developing HPLC Methods.

- McBrien, M. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.

- Tetko, I. V., et al. (2011). Prediction of log P: ALOGPS Application in Medicinal Chemistry Education.

- Evotec. (n.d.). Thermodynamic Solubility Assay.

- PCBIS. (n.d.). Thermodynamic solubility.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- Wang, Y., et al. (2024). Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. Molecules.

- Liu, H., et al. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Physical Chemistry Chemical Physics.

- Wang, Y., et al. (2024). Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. PubMed.

- WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.

- Molinspiration. (n.d.). logP - octanol-water partition coefficient calculation.

- Wang, Y., et al. (2024). Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. MDPI.

- ResearchGate. (n.d.). Calculated and experimental pK b values of ortho-substituted anilines....

- U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.

- U.S. Government Publishing Office. (2000). 304 Subpart E—Product Properties Test Guidelines. GovInfo.

- Legislation.gov.uk. (n.d.). a.6. water solubility.

- DR. U. NOACK-LABORATORIEN. (2014). Water Solubility (Flask Method).

Sources

- 1. evotec.com [evotec.com]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. pKa prediction from an ab initio bond length: Part 3—benzoic acids and anilines - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Predicting p Ka Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. acdlabs.com [acdlabs.com]

- 9. acdlabs.com [acdlabs.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]

- 12. logP - octanol-water partition coefficient calculation [molinspiration.com]

- 13. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 14. dissolutiontech.com [dissolutiontech.com]

- 15. enamine.net [enamine.net]

- 16. downloads.regulations.gov [downloads.regulations.gov]

- 17. govinfo.gov [govinfo.gov]

- 18. legislation.gov.uk [legislation.gov.uk]

- 19. downloads.regulations.gov [downloads.regulations.gov]

- 20. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. hovione.com [hovione.com]

- 22. youtube.com [youtube.com]

- 23. pharmtech.com [pharmtech.com]

A Technical Guide to Ethyl 3-Amino-3-(3-chlorophenyl)propanoate Hydrochloride: Properties, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Ethyl 3-amino-3-(3-chlorophenyl)propanoate hydrochloride, a key intermediate in organic synthesis and medicinal chemistry. The document details its chemical and physical properties, with a primary focus on its molecular weight. It outlines a robust, step-by-step synthesis protocol and discusses the analytical methods required for its characterization and quality control. Furthermore, this guide explores the compound's applications as a structural motif in drug discovery, particularly in the development of neurologically active agents and other therapeutic compounds. Safety, handling, and storage protocols are also comprehensively addressed to ensure safe laboratory practices. This document is intended to serve as a critical resource for researchers engaged in the synthesis and application of β-amino acid esters.

Chemical Identity and Core Properties

This compound is a β-amino acid ester derivative. The presence of a chlorine atom on the phenyl ring and its formulation as a hydrochloride salt are critical features that influence its reactivity, solubility, and handling. The primary molecular identifier is its molecular weight, which is fundamental for all stoichiometric calculations in synthesis and analysis.

Key Physicochemical Data

The essential properties of the title compound are summarized below. These values are critical for experimental design, from reaction setup to purification and storage.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| Synonyms | N/A | N/A |

| CAS Number | 188815-45-4 | [1] |

| Molecular Formula | C₁₁H₁₅Cl₂NO₂ | [1] |

| Molecular Weight | 264.15 g/mol | [1][2][3] |

| Appearance | Pale-yellow to yellow-brown solid | [1] |

| Purity | Typically ≥95% | [1] |

Note: The molecular formula and weight correspond to the hydrochloride salt form. The free base form, Ethyl 3-amino-3-(3-chlorophenyl)propanoate, has a molecular formula of C₁₁H₁₄ClNO₂.

Synthesis and Purification Protocol

The synthesis of this compound is most commonly achieved via the esterification of its corresponding carboxylic acid precursor, 3-amino-3-(3-chlorophenyl)propanoic acid. The use of an acid catalyst is essential for this transformation, and conveniently, the final product is isolated as the hydrochloride salt, which often improves its crystalline nature and stability.

Fischer Esterification: A Validated Approach

The Fischer esterification method is a reliable and widely used protocol for preparing amino acid esters.[4][5] It involves reacting the parent amino acid with an alcohol (in this case, ethanol) in the presence of a strong acid catalyst. Thionyl chloride (SOCl₂) is a particularly effective reagent as it reacts with ethanol in situ to generate anhydrous HCl gas and sulfur dioxide, driving the reaction to completion.[5]

Reaction Scheme: 3-amino-3-(3-chlorophenyl)propanoic acid + Ethanol --(SOCl₂)--> this compound

Detailed Step-by-Step Methodology

Materials:

-

3-amino-3-(3-chlorophenyl)propanoic acid

-

Anhydrous Ethanol (EtOH)

-

Thionyl Chloride (SOCl₂)

-

Diethyl Ether

-

Round-bottom flask with reflux condenser and drying tube

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

-

Büchner funnel and filter paper

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous ethanol (10 volumes relative to the amino acid).

-

Acid Catalyst Generation: Cool the ethanol in an ice bath. Slowly add thionyl chloride (1.5 to 2.0 equivalents) dropwise to the cold ethanol with vigorous stirring.

-

Causality Insight: This step is highly exothermic and generates HCl gas. Slow, controlled addition at 0°C is critical to prevent a runaway reaction and ensure safety.[5] The anhydrous HCl produced is the active catalyst for the esterification.

-

-

Addition of Starting Material: Once the addition of thionyl chloride is complete and the solution has stirred for 15-20 minutes, add 3-amino-3-(3-chlorophenyl)propanoic acid (1.0 equivalent) portion-wise to the solution.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 4-6 hours.

-

Trustworthiness Check: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amino acid spot is no longer visible.

-

-

Workup and Isolation: After the reaction is complete, cool the mixture to room temperature. Concentrate the solution under reduced pressure using a rotary evaporator to remove excess ethanol and SOCl₂.

-

Purification: To the resulting crude oil or solid, add cold diethyl ether and triturate (stir/grind with a spatula) to induce precipitation of the hydrochloride salt.

-

Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with two small portions of cold diethyl ether to remove any non-polar impurities.

-

Drying: Dry the white to pale-yellow solid product under high vacuum to obtain the final this compound.

Analytical Characterization

To confirm the identity, purity, and structure of the synthesized compound, a suite of analytical techniques must be employed.

| Technique | Expected Results |

| ¹H NMR | Characteristic peaks for the ethyl group (triplet and quartet), aromatic protons (multiplets in the 7-8 ppm region), and the benzylic proton and adjacent methylene group of the propanoate backbone. The amine proton may be broad or exchange with the solvent. |

| ¹³C NMR | Signals corresponding to the carbonyl carbon of the ester, carbons of the ethyl group, aromatic carbons (including the carbon bearing the chlorine atom), and the two aliphatic carbons of the propanoate chain. |

| IR Spectroscopy | Key stretches include a strong C=O band for the ester (around 1730-1750 cm⁻¹), C-O stretches, N-H stretches for the ammonium salt, and aromatic C-H and C=C bands. |

| Mass Spectrometry | The mass spectrum should show the molecular ion peak for the free base (C₁₁H₁₄ClNO₂), which has a monoisotopic mass of approximately 227.07 g/mol .[6] |

Applications in Research and Drug Development

β-amino acids and their esters are crucial building blocks in medicinal chemistry.[7] They are integral components of numerous pharmaceuticals and are used to synthesize peptide mimics (β-peptides) that exhibit enhanced metabolic stability compared to their natural α-peptide counterparts.[7]

Precursor for Biologically Active Molecules

Ethyl 3-amino-3-(3-chlorophenyl)propanoate is a valuable precursor for synthesizing more complex molecules. The amino and ester functionalities provide two distinct handles for chemical modification.

-

Neurological Agents: The 3-amino-3-arylpropanoate scaffold is found in compounds with anticonvulsant and antiepileptic properties.[8]

-

Prodrug Development: The ester group can be part of a prodrug strategy to improve the bioavailability of a parent drug. Amino acid esters can enhance absorption through specific transporters in the gastrointestinal tract.[9][10]

-

Peptidomimetics: This compound can be incorporated into peptide chains to create analogues with altered conformations and improved resistance to enzymatic degradation.[7]

The workflow for utilizing this compound in a drug discovery context is visualized below.

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety.

-

Hazard Identification: The compound is classified as a skin and eye irritant.[11] Standard safety precautions should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11]

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid creating dust.[3][12] In case of contact with skin or eyes, rinse immediately and thoroughly with water.[11][12]

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[3][11] It is stable under normal storage conditions.

-

Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations. This may involve using a licensed professional waste disposal service.[12]

Visualizations

Chemical Structure

Caption: 2D Structure of Ethyl 3-amino-3-(3-chlorophenyl)propanoate HCl

Experimental Workflow Diagram

Caption: Synthesis and Quality Control Workflow

References

-

PubChem. (n.d.). Ethyl 3-(2-amino-3-chlorophenyl)propanoate. Retrieved January 17, 2026, from [Link]

-

Kavitha, C., & Raghunathan, R. (2011). Short synthesis of ethyl 3-(3-aminophenyl)propanoate. Archiv der Pharmazie, 344(12), 840-842. [Link]

-

PubChem. (n.d.). Ethyl 3-(3-chlorophenyl)propanoate. Retrieved January 17, 2026, from [Link]

-

Chen, C., & Lu, Y. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1111-1119. [Link]

-

Kavitha, C., & Raghunathan, R. (2011). Short Synthesis of Ethyl 3-(3-Aminophenyl)propanoate (V). Archiv der Pharmazie. [Link]

- Google Patents. (n.d.). CN103224437A - Amino acid methyl ester hydrochloride preparation.

-

Royal Society of Chemistry. (2014). Supplementary Information for Green Chemistry. Retrieved January 17, 2026, from [Link]

-

Fayed, E. A., et al. (2020). 3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. RSC Advances, 10(15), 8983-8995. [Link]

-

ResearchGate. (2012). What is the alternate process for preparing ester hydrochloride?. Retrieved January 17, 2026, from [Link]

-

ResearchGate. (2014). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. Retrieved January 17, 2026, from [Link]

-

Organic Syntheses. (n.d.). Ethyl 3,3-diethoxypropanoate. Retrieved January 17, 2026, from [Link]

- Google Patents. (n.d.). BR0009277A - Preparation process of 3s-3-amino-3-aryl propionic acid and derivatives thereof.

-

Gomes, P., et al. (2017). Amino Acids in the Development of Prodrugs. Molecules, 22(7), 1049. [Link]

-

Scientific Research Publishing. (2024). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Pharmacology & Pharmacy, 15, 1-15. [Link]

-

ResearchGate. (2016). Amino acid esters as prodrug of an arylalkanoic acid COX inhibitor: Synthesis, biopharmaceutical and pharmacological evaluation. Retrieved January 17, 2026, from [Link]

-

PubChem. (n.d.). Ethyl 3-(4-chlorophenyl)propanoate. Retrieved January 17, 2026, from [Link]

Sources

- 1. ETHYL 3-AMINO-3-(3-CHLOROPHENYL)PROPANOATE HCL | 188815-45-4 [sigmaaldrich.com]

- 2. echemi.com [echemi.com]

- 3. echemi.com [echemi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Ethyl 3-(2-amino-3-chlorophenyl)propanoate | C11H14ClNO2 | CID 67901959 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. BR0009277A - Preparation process of 3s-3-amino-3-aryl propionic acid and derivatives thereof - Google Patents [patents.google.com]

- 9. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]

- 11. fishersci.co.uk [fishersci.co.uk]

- 12. capotchem.cn [capotchem.cn]

A Senior Application Scientist's Guide to Sourcing Ethyl 3-amino-3-(3-chlorophenyl)propanoate Hydrochloride for Pharmaceutical Research

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Identifying a Key Synthetic Building Block

Ethyl 3-amino-3-(3-chlorophenyl)propanoate hydrochloride is a substituted β-amino acid ester of significant interest in medicinal chemistry and pharmaceutical development. As a chiral building block, it serves as a crucial starting material or intermediate in the synthesis of more complex, biologically active molecules. Its structure, featuring a reactive amino group, an ester moiety, and a chlorinated phenyl ring, provides multiple points for synthetic modification, making it a versatile component in the design of novel therapeutic agents. Related compounds are known to be key intermediates in the synthesis of complex drug molecules, such as beta-agonist prodrugs.

This guide provides an in-depth technical overview for researchers seeking to procure this compound. We will navigate the complexities of sourcing, including identifying commercial suppliers, understanding the critical importance of isomeric purity, and establishing robust analytical protocols for quality control upon receipt. The focus is on ensuring the scientific integrity of your research by starting with well-characterized and reliable materials.

Chemical Identity and Physicochemical Properties

Precise identification is paramount, as isomeric variants (ortho-, meta-, para-substituted) possess distinct properties and may lead to different synthetic outcomes. The target compound is the meta-substituted (3-chloro) isomer in its hydrochloride salt form. However, commercial listings often feature the free base or other isomeric salts more prominently. Researchers must exercise diligence in specifying the exact material required.

A search for the specific hydrochloride salt of the 3-chloro isomer reveals it is less commonly cataloged than its free base or the hydrochloride salts of its 2-chloro and 4-chloro counterparts.

Table 1: Key Identifiers and Properties of Ethyl 3-amino-3-(3-chlorophenyl)propanoate and Related Isomers

| Property | Ethyl 3-amino-3-(3-chlorophenyl)propanoate (Free Base) | Ethyl 3-amino-3-(4-chlorophenyl)propanoate HCl | Ethyl 3-amino-3-(2-chlorophenyl)propanoate HCl |

| CAS Number | 498581-88-7 | 325803-29-0 | 945419-77-2 |

| Molecular Formula | C₁₁H₁₄ClNO₂ | C₁₁H₁₅Cl₂NO₂ | C₁₁H₁₅Cl₂NO₂ |

| Molecular Weight | 227.69 g/mol | 264.15 g/mol | 264.15 g/mol |

| Physical Form | Solid | Solid | Not specified |

| Synonyms | N/A | ethyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride | ethyl 3-amino-3-(2-chlorophenyl)propanoate hydrochloride |

Commercial Suppliers and Sourcing Strategy

Procuring high-quality starting materials is a critical, non-trivial step in the research workflow. The availability, purity, and documentation provided by a supplier can significantly impact experimental timelines and outcomes.

Procurement and QC Workflow

A systematic approach to sourcing and verification is essential. The following workflow outlines the key decision points from supplier identification to releasing the material for use in the laboratory.